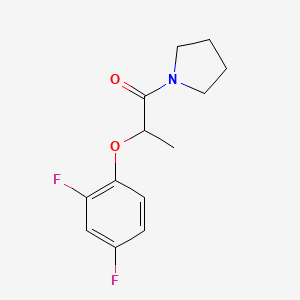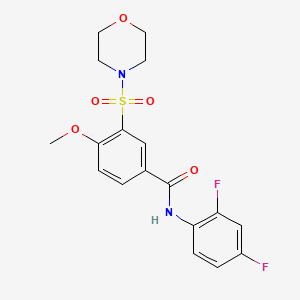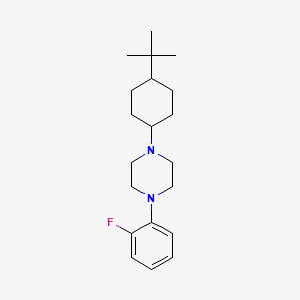
2-(2,4-DIFLUOROPHENOXY)-1-(1-PYRROLIDINYL)-1-PROPANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-DIFLUOROPHENOXY)-1-(1-PYRROLIDINYL)-1-PROPANONE is a synthetic organic compound that features a difluorophenoxy group and a pyrrolidinyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves the following steps:
Formation of the Difluorophenoxy Intermediate: This can be achieved by reacting 2,4-difluorophenol with an appropriate halogenated reagent under basic conditions.
Attachment of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinyl derivative.
Formation of the Propanone Backbone:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-DIFLUOROPHENOXY)-1-(1-PYRROLIDINYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-(1-PYRROLIDINYL)-1-PROPANONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-DICHLOROPHENOXY)-1-(1-PYRROLIDINYL)-1-PROPANONE: Similar structure but with chlorine atoms instead of fluorine.
2-(2,4-DIFLUOROPHENOXY)-1-(1-PIPERIDINYL)-1-PROPANONE: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
The presence of fluorine atoms in 2-(2,4-DIFLUOROPHENOXY)-1-(1-PYRROLIDINYL)-1-PROPANONE can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its chlorinated counterpart. The pyrrolidinyl group can also influence its biological activity, making it distinct from compounds with different substituents.
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-9(13(17)16-6-2-3-7-16)18-12-5-4-10(14)8-11(12)15/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWGMZHHRLUWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B5099076.png)
![1-[(4-bromophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5099079.png)
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-3-methoxyaniline hydrobromide](/img/structure/B5099083.png)
![4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5099089.png)

![methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[2-(3-methylpyrazol-1-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B5099108.png)
![1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5099114.png)
![(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5099146.png)
![1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE](/img/structure/B5099155.png)

![4-[4-(3-ethoxyphenoxy)butyl]morpholine](/img/structure/B5099163.png)
![methyl 3-{[3-(anilinosulfonyl)-4-chlorobenzoyl]amino}-4-chlorobenzoate](/img/structure/B5099168.png)


